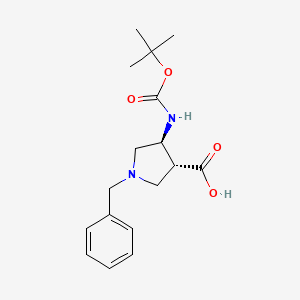

(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16172528

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O4 |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | (3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m1/s1 |

| Standard InChI Key | XQJFVIAIJBWDBL-ZIAGYGMSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Introduction

Synthesis and Applications

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and protection of the amine with a Boc group. These compounds are often used as building blocks in organic synthesis due to their versatility in forming various derivatives.

| Step | Description |

|---|---|

| 1. Pyrrolidine Ring Formation | Various methods can be used, such as cyclization reactions. |

| 2. Introduction of Benzyl Group | Typically involves alkylation of the nitrogen atom. |

| 3. Boc Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) to protect the amine. |

Related Compounds and Research Findings

While specific research findings on (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid are not available, related compounds like benzyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate have been studied for their potential applications in medicinal chemistry .

| Compound | Molecular Weight | Stereochemistry |

|---|---|---|

| Benzyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate | 350.4 g/mol | (3S,4S) |

| (3R,4S)-Benzyl 3-(2-(tert-butoxycarbonyl(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)amino)acetyl)-4-methylpyrrolidine-1-carboxylate | 647.752 g/mol | (3R,4S) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume